Penicilloate
Overview
Description
Penicilloate is an organic compound that belongs to the class of beta-lactams. It is a synthetic derivative of the natural penicillin molecule and has been used extensively in the field of medicinal chemistry. Penicilloate is a potent inhibitor of bacterial cell wall synthesis and has been used as an antibacterial agent in various medical applications.
Scientific Research Applications
Penicilloate has been extensively used in scientific research for various applications. It has been used as a tool to study the mechanism of bacterial cell wall synthesis and the effects of beta-lactam antibiotics on bacterial growth. Penicilloate has also been used in the development of new antibiotics and in the study of bacterial resistance mechanisms.
Mechanism Of Action
Penicilloate inhibits bacterial cell wall synthesis by binding to the penicillin-binding proteins (PBPs) that are responsible for cross-linking the peptidoglycan strands in the bacterial cell wall. This results in the inhibition of bacterial growth and eventually leads to bacterial cell death.
Biochemical And Physiological Effects
Penicilloate has been shown to have a broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. It has been used in the treatment of various bacterial infections, including pneumonia, meningitis, and sepsis. Penicilloate has also been shown to have a low toxicity profile and is generally well-tolerated in patients.
Advantages And Limitations For Lab Experiments
Penicilloate has several advantages for use in laboratory experiments. It is readily available, inexpensive, and has a well-established mechanism of action. However, penicilloate has limitations in terms of its stability, solubility, and susceptibility to degradation by bacterial enzymes.
Future Directions
There are several future directions for research on penicilloate. One area of research could be the development of new derivatives of penicilloate that have improved stability and solubility. Another area of research could be the study of the effects of penicilloate on bacterial biofilms and the development of new antibiotics that target biofilms. Additionally, research could be conducted on the use of penicilloate in combination with other antibiotics to improve their efficacy and reduce the development of antibiotic resistance.
Conclusion
In conclusion, penicilloate is a synthetic derivative of penicillin that has been extensively used in scientific research. It has a well-established mechanism of action and has been used as an antibacterial agent in various medical applications. Penicilloate has advantages and limitations for use in laboratory experiments, and there are several future directions for research on this compound.
properties
IUPAC Name |
2-[carboxy-[(2-phenylacetyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S/c1-16(2)12(15(22)23)18-13(24-16)11(14(20)21)17-10(19)8-9-6-4-3-5-7-9/h3-7,11-13,18H,8H2,1-2H3,(H,17,19)(H,20,21)(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYWNSXLUZRKJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC(S1)C(C(=O)O)NC(=O)CC2=CC=CC=C2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301031726 | |
Record name | Benzylpenicilloic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301031726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Penicilloate | |
CAS RN |
13057-98-2, 11039-68-2 | |
Record name | Benzylpenicilloic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13057-98-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Penicilloic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011039682 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC163084 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163084 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzylpenicilloic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301031726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.